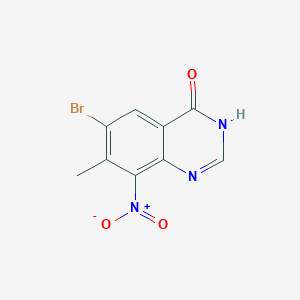

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one

描述

属性

IUPAC Name |

6-bromo-7-methyl-8-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O3/c1-4-6(10)2-5-7(8(4)13(15)16)11-3-12-9(5)14/h2-3H,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJILNCRDZNSZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1[N+](=O)[O-])N=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676970 | |

| Record name | 6-Bromo-7-methyl-8-nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943605-86-5 | |

| Record name | 6-Bromo-7-methyl-8-nitro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943605-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-methyl-8-nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 6-Bromo-7-methyl Anthranilic Acid Derivative

- Bromination and methylation on anthranilic acid derivatives are performed to introduce the 6-bromo and 7-methyl substituents.

- This substituted anthranilic acid serves as the precursor for subsequent cyclization steps.

Formation of Benzoxazinone Intermediate

- The substituted anthranilic acid is reacted with 3-chloropropionyl chloride or 4-chlorobutyryl chloride in an inert solvent such as dichloromethane at low temperature (0 °C) to form the corresponding N-acyl anthranilic acid.

- This intermediate is then treated with acetic anhydride under reflux to afford the benzoxazinone intermediate.

- This step is crucial for ring closure and activation for further cyclization.

Cyclization to Quinazolin-4(3H)-one Core

- The benzoxazinone intermediate is refluxed with ammonia or amines in solvents like ethanol or DMF.

- This results in ring closure to form the quinazolin-4(3H)-one scaffold with bromine and methyl substituents in place.

- Reactions in DMF generally provide higher yields and cleaner products than ethanol.

Nitration to Introduce the 8-Nitro Group

- The quinazolinone intermediate is subjected to nitration using a suitable nitrating agent (e.g., nitric acid or a nitrating mixture) under controlled temperature to selectively introduce the nitro group at the 8-position.

- Careful control of reaction conditions prevents over-nitration or degradation of the quinazolinone core.

- The nitration step is typically conducted after quinazolinone formation to avoid interference with ring closure.

Purification and Characterization

- The crude product is purified by silica gel column chromatography using eluents such as chloroform-methanol mixtures.

- Characterization includes melting point determination, NMR spectroscopy (1H and 13C), and mass spectrometry to confirm structure and purity.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination and methylation | Brominating agent, methylation reagent | Various | Controlled, mild | 70-85 | Selective substitution on anthranilic acid |

| Acylation | 3-chloropropionyl chloride or 4-chlorobutyryl chloride, trimethylamine | DCM | 0 °C to RT | 80-90 | Formation of N-acyl anthranilic acid |

| Cyclization to benzoxazinone | Acetic anhydride | None (neat) | Reflux, 1 h | 75-85 | Intermediate for quinazolinone synthesis |

| Quinazolinone formation | Ammonia or amine | DMF or ethanol | Reflux, 2 h | 70-90 | Higher yields in DMF |

| Nitration | Nitric acid or nitrating mixture | Acetic acid or suitable solvent | 0-5 °C controlled | 60-75 | Selective nitration at 8-position |

| Purification | Silica gel chromatography | CHCl3/MeOH | Ambient | - | Final product isolation and purification |

Research Findings and Optimization Insights

- Solvent effects: DMF is preferred for the cyclization step due to better solubility and higher yields compared to ethanol.

- Temperature control: Low temperatures during acylation and nitration prevent side reactions and decomposition.

- Reaction times: Typically 1–2 hours for acylation and cyclization steps; overnight stirring may be used for some intermediates to ensure completion.

- Purification: Silica gel chromatography with chloroform-methanol mixtures effectively separates the target quinazolinone from impurities.

- Yields: Overall yields for the final this compound compound range from 60% to 75% after nitration, indicating efficient synthesis with minimal byproducts.

Summary Table of Preparation Method

| Stage | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1. Substituted Anthranilic Acid Preparation | Bromination, methylation | Brominating agent, methylation reagent | 6-bromo-7-methyl anthranilic acid |

| 2. Acylation | Acyl chloride reaction | 3-chloropropionyl chloride, trimethylamine, DCM | N-acyl anthranilic acid |

| 3. Benzoxazinone Formation | Cyclization | Acetic anhydride, reflux | Benzoxazinone intermediate |

| 4. Quinazolinone Cyclization | Ring closure | Ammonia or amine, DMF or ethanol, reflux | 6-bromo-7-methylquinazolin-4(3H)-one |

| 5. Nitration | Electrophilic substitution | Nitric acid or nitrating mixture, low temperature | This compound |

化学反应分析

Types of Reactions

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Nucleophilic substitution: Products include 6-azido-7-methyl-8-nitroquinazolin-4(3H)-one or 6-thio-7-methyl-8-nitroquinazolin-4(3H)-one.

Reduction: The major product is 6-bromo-7-methyl-8-aminoquinazolin-4(3H)-one.

Oxidation: The major product is 6-bromo-7-carboxy-8-nitroquinazolin-4(3H)-one.

科学研究应用

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Substituent Positioning and Electronic Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Key Observations :

Physicochemical Properties

- Molecular Weight: At 292.08 g/mol, the target is heavier than simpler analogs (e.g., 2-methyl-4(3H)-quinazolinone, 160.17 g/mol), which may influence pharmacokinetics .

生物活性

Overview

6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one is a quinazoline derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique combination of bromine, methyl, and nitro functional groups that contribute to its pharmacological potential. Quinazoline derivatives are extensively studied for their therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H7BrN4O2

- Molecular Weight : 276.08 g/mol

- CAS Number : 943605-86-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and nitro groups enhances its binding affinity, potentially inhibiting the activity of various proteins involved in disease processes.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines such as HepG2 (liver), MCF-7 (breast), and A549 (lung) by inducing cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 0.28 | EGFR inhibition |

| Similar Quinazolines | MCF-7 | 0.59 | EGFR inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies using the cup-plate agar diffusion method demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans.

| Pathogen | Activity | Method Used |

|---|---|---|

| Bacillus subtilis | Significant | Cup-plate agar diffusion |

| Pseudomonas aeruginosa | Moderate | Cup-plate agar diffusion |

| Candida albicans | Significant | Cup-plate agar diffusion |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through animal models. For example, in carrageenan-induced paw edema tests in rats, certain derivatives exhibited anti-inflammatory effects comparable to standard medications like ibuprofen.

Case Studies and Research Findings

- Anticancer Research : A study focused on synthesizing various quinazoline derivatives, including this compound, assessed their efficacy against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation through targeted interactions with the epidermal growth factor receptor (EGFR) .

- Antimicrobial Studies : Another research effort evaluated the antimicrobial activity of synthesized quinazoline derivatives against a range of bacterial and fungal strains. The findings highlighted that specific substitutions on the quinazoline ring enhanced antimicrobial efficacy .

- Anti-inflammatory Effects : In a separate investigation, compounds derived from quinazolines were tested for their anti-inflammatory properties using established animal models. The results demonstrated promising anti-inflammatory effects linked to the structural characteristics of the compounds .

常见问题

Basic: What synthetic methodologies are commonly used to introduce bromine and nitro groups into quinazolinone scaffolds?

The bromination of quinazolinones typically involves direct halogenation using bromine in acetic acid under controlled conditions. For example, 6-bromo derivatives can be synthesized by reacting 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid (20% v/v) at room temperature, yielding ~55% after recrystallization . Nitration is achieved via mixed acid systems (e.g., concentrated H₂SO₄ and fuming HNO₃) at elevated temperatures (373 K), as demonstrated in the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one . Key challenges include regioselectivity control and purification of intermediates using ethanol or acetic acid recrystallization.

Basic: How can spectroscopic techniques (IR, NMR) confirm the structural integrity of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one?

- IR Spectroscopy : The quinazolinone carbonyl (C=O) appears near 1686 cm⁻¹, while NH₂ stretches (if present) are observed at ~3448 cm⁻¹. Bromine substitution is confirmed by C-Br vibrations (~650 cm⁻¹) .

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., nitro) show deshielded signals (δ 7.10–8.12 ppm). Methyl groups on the quinazolinone ring resonate as singlets near δ 2.62 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~161 ppm, while brominated carbons exhibit downfield shifts due to electronegativity effects .

Advanced: What experimental strategies optimize regioselectivity during nitration of brominated quinazolinones?

Nitration of brominated quinazolinones often competes with ring oxidation. To enhance regioselectivity:

- Use low temperatures (e.g., 273–298 K) to minimize side reactions.

- Employ directed nitration by pre-functionalizing the ring with electron-donating groups (e.g., methyl), which direct nitro groups to para positions relative to substituents .

- Monitor reaction progress via TLC or HPLC to isolate intermediates before side-product formation .

Advanced: How do structural modifications (e.g., bromine vs. iodine) impact biological activity in quinazolinone derivatives?

Bromine’s electronegativity and steric bulk enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), as seen in analogues with IC₅₀ values <1 µM . In contrast, iodine’s larger atomic radius improves radioimaging potential but reduces solubility. For example, 6-iodo derivatives exhibit higher logP values (~3.2) compared to brominated analogues (~2.8), affecting pharmacokinetics .

Advanced: What computational methods validate the electronic effects of nitro and bromine substituents?

- DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity. The nitro group reduces the HOMO energy by ~1.5 eV, increasing electrophilicity .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions. Bromine creates localized positive charges, enhancing halogen bonding with protein residues .

- Docking Studies : Compare binding affinities of brominated vs. non-brominated derivatives to targets like EGFR or PARP .

Advanced: How to resolve contradictions in biological activity data for nitro-substituted quinazolinones?

Discrepancies in IC₅₀ values may arise from:

- Assay Variability : Use standardized protocols (e.g., MTT vs. ATP-based assays) .

- Solubility Effects : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation.

- Metabolic Instability : Test metabolites via LC-MS to identify active/degraded forms. For example, nitro groups may be reduced to amines in vivo, altering activity .

Advanced: What crystallographic techniques elucidate the solid-state behavior of this compound?

- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between substituents. Hydrogen-bonding networks (e.g., N-H···O) stabilize crystal packing .

- Powder XRD : Detects polymorphs. For example, orthorhombic vs. monoclinic forms exhibit distinct melting points (Δmp ≈ 5–10°C) .

Advanced: How to design SAR studies for quinazolinone derivatives targeting CNS disorders?

- Core Modifications : Compare 6-bromo vs. 6-chloro derivatives for blood-brain barrier permeability (logBB >0.3 preferred) .

- Substituent Effects : Introduce methyl groups at C7 to reduce P-glycoprotein efflux .

- In Vivo Validation : Use rodent models (e.g., tail-flick test) to correlate analgesic activity with structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。